molecular formula C12H11NO3 B3122091 Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate CAS No. 299924-97-3

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate

Cat. No. B3122091
CAS RN: 299924-97-3
M. Wt: 217.22 g/mol
InChI Key: WCRVRGVFTYLOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate” is a related compound . It has a molecular weight of 203.2 . It’s a yellow to brown solid at room temperature .


Molecular Structure Analysis

In a related compound, “methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate”, the dihydroquinoline moiety is not planar with a dihedral angle between the two ring planes of 1.61 (6) .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate” is a yellow to brown solid at room temperature .

Scientific Research Applications

Antimicrobial Properties

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate exhibits antimicrobial activity. Researchers have investigated its effectiveness against various bacteria and fungi. The compound’s unique structure may provide a basis for developing novel antimicrobial agents .

Anticancer Potential

Studies suggest that certain 4-hydroxy-2-quinolones, including our compound, possess anticancer properties. They may interfere with cancer cell growth, proliferation, or survival pathways. Further research is needed to explore their mechanisms of action and potential clinical applications .

Inhibition of Acetylcholinesterase

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been evaluated as an acetylcholinesterase inhibitor. Acetylcholinesterase plays a crucial role in neurotransmission, and inhibiting it can have therapeutic implications, especially in neurodegenerative diseases like Alzheimer’s .

Material Science Applications

The quinoline ring, found in 4-hydroxy-2-quinolones, is exploited in material science. Researchers explore its potential in designing functional materials, such as sensors, catalysts, and luminescent compounds. Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate could contribute to this field .

Heterocyclic Synthesis

These quinolones serve as building blocks for synthesizing larger heterocyclic ring systems. Researchers have used them to construct related four- to seven-membered heterocycles. These fused ring systems often exhibit unique biological activities .

Drug Development

While not directly a drug itself, Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate contributes to the broader field of drug development. Its structural features may inspire the design of novel drug candidates or lead optimization .

Safety and Hazards

“Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate” has the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280 .

properties

IUPAC Name

methyl 1-methyl-2-oxoquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-10-5-3-9(12(15)16-2)7-8(10)4-6-11(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRVRGVFTYLOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC1=O)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate
Reactant of Route 4
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.